2-Chlorotoluene-d7

Description

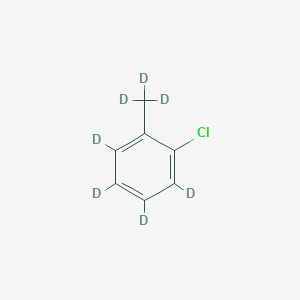

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQPLPBRSHTTG-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorotoluene-d7: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chlorotoluene-d7 (2-CT-d7), a deuterated analog of 2-chlorotoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, analytical specifications, and critical applications of this stable isotope-labeled compound. The insights provided herein are grounded in established scientific principles and field-proven applications, aiming to equip the reader with the necessary knowledge for its effective utilization in a laboratory setting.

Introduction: The Significance of Isotopic Labeling

Stable Isotope Labeled (SIL) compounds are indispensable tools in modern analytical and metabolic research. The substitution of hydrogen atoms with their heavier deuterium isotopes creates a molecule that is chemically identical to its parent but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, with its seven deuterium atoms, serves as an excellent internal standard and tracer in complex biological and environmental matrices. Its primary utility lies in its ability to mimic the behavior of the unlabeled analyte (2-chlorotoluene) during sample preparation and analysis, thereby correcting for analyte loss and ionization variability, which is crucial for accurate quantification.

Physicochemical Properties and Specifications

The physical and chemical characteristics of this compound are fundamental to its application. These properties, largely similar to its non-deuterated counterpart, dictate its behavior in various solvents and analytical systems.

Core Chemical Identity

| Identifier | Value | Source |

| CAS Number | 84344-05-8 | [1][2] |

| Molecular Formula | C₇ClD₇ | [2] |

| Molecular Weight | 133.63 g/mol | [2] |

| Systematic Name | 1-Chloro-2-(²H₃)methyl(²H₄)benzene | [2] |

| Synonyms | o-Chlorotoluene-d7, 1-Chloro-2-methylbenzene-d7 | [1] |

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as solvent selection and temperature settings for analytical instrumentation.

| Property | Value | Source |

| Appearance | Colorless Liquid | [1] |

| Density | 1.136 g/cm³ | [2] |

| Boiling Point | 156.19 °C at 760 mmHg | [2] |

| Flash Point | 47.22 °C | [2] |

| Vapor Pressure | 3.77 mmHg at 25 °C | [2] |

| Solubility | Poorly soluble in water; miscible with organic solvents like alcohol, ether, and benzene.[3][4][5] | |

| LogP | 3.36 | [2] |

Standard Specifications

For its use as an analytical standard, this compound must meet stringent purity criteria.

| Specification | Typical Value | Source |

| Isotopic Purity | ≥ 98 atom % D | [1][6] |

| Chemical Purity | ≥ 98% | [6] |

The high isotopic purity is paramount to minimize signal overlap with the non-labeled analyte in mass spectrometry, ensuring accurate quantification.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of deuterium atoms into the toluene scaffold, followed by regioselective chlorination. The choice of deuteration strategy is critical for achieving high isotopic enrichment.

Synthetic Workflow Overview

The general synthetic pathway can be visualized as a two-stage process: deuteration of the starting material followed by a chlorination reaction.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Synthetic Protocol (Exemplary)

While multiple routes exist, a common approach involves the chlorination of commercially available Toluene-d8. The Sandmeyer reaction, starting from a deuterated o-toluidine, provides an alternative with high regioselectivity. Below is a conceptual protocol based on the chlorination of Toluene-d7.[7]

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

Toluene-d8

-

Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

Lewis acid catalyst (e.g., Iron(III) chloride, Aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve Toluene-d8 in the anhydrous solvent.

-

Catalyst Addition: Add the Lewis acid catalyst to the solution. The catalyst polarizes the Cl-Cl bond, generating a potent electrophile.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate, or add the chlorinating agent dropwise. Maintain the reaction at a specific temperature (e.g., 0-5 °C) to control the regioselectivity and prevent over-chlorination. The ortho and para isomers are typically formed, with the ortho product being one of the major components.

-

Reaction Quenching: Upon completion (monitored by GC-MS), carefully quench the reaction by pouring it into ice-cold water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove the acid catalyst and unreacted chlorine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, is purified by fractional distillation to isolate the this compound isomer based on its boiling point.[8]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, verifying the high degree of deuteration. ¹³C NMR provides information about the carbon skeleton.[9][10]

-

Mass Spectrometry (MS): GC-MS is the primary tool for confirming the molecular weight and isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated compound.

-

Gas Chromatography (GC): GC is used to determine the chemical purity and to separate it from other isomers (e.g., 4-Chlorotoluene-d7).

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several scientific domains.

Internal Standard for Quantitative Analysis

The most common application is as an internal standard for the quantification of 2-chlorotoluene and related compounds in various samples.[7]

Caption: Workflow for using this compound as an internal standard.

By adding a known amount of 2-CT-d7 to a sample at the beginning of the workflow, any loss of the target analyte during extraction, cleanup, and analysis is mirrored by a proportional loss of the internal standard. The ratio of the analytical signals of the analyte to the internal standard is then used for accurate quantification.

Metabolic and Environmental Fate Studies

This compound can be used as a tracer to study the metabolic pathways of chlorinated toluenes in biological systems or their degradation and transport in the environment.[7] Researchers can track the appearance of deuterated metabolites, providing unambiguous evidence of biotransformation.

NMR Solvent

While less common for this specific compound, deuterated aromatic solvents are used in NMR spectroscopy to dissolve nonpolar analytes without producing interfering solvent signals in the ¹H NMR spectrum.[4]

Safety and Handling

The safety precautions for this compound should be based on the data for its non-deuterated analog, 2-chlorotoluene. It is a flammable liquid and is considered harmful if inhaled.[11][12] It can cause skin and eye irritation.[12][13]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin and eyes and inhalation of vapors.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as a critical tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its utility as an internal standard ensures the accuracy and reliability of quantitative methods, while its application as a tracer provides invaluable insights into complex biological and environmental processes. Proper understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Loba Chemie. 2-CHLOROTOLUENE FOR SYNTHESIS MSDS. [Link]

-

PubChem. 2-Chlorotoluene. [Link]

-

Chemsrc. This compound | CAS#:84344-05-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chlorotoluene (CAS 95-49-8): Properties, Synthesis, and Applications. [Link]

-

Organic Syntheses. CHLOROTOLUENE. [Link]

-

ATB (Automated Topology Builder). 2-Chlorotoluene | C7H7Cl | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Chlorotoluene | 95-49-8 [smolecule.com]

- 5. guidechem.com [guidechem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Buy this compound | 84344-05-8 [smolecule.com]

- 8. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chlorotoluene(95-49-8) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chlorotoluene | C7H7Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. lobachemie.com [lobachemie.com]

- 12. 2-Chlorotoluene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Chlorotoluene-d7 (CAS: 84344-05-8) for Advanced Research Applications

This guide provides an in-depth technical overview of 2-Chlorotoluene-d7, a deuterated analog of 2-chlorotoluene, for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the fundamental principles, practical applications, and core methodologies involving this stable isotope-labeled compound.

Introduction: The Significance of Deuterated Internal Standards

In the realm of quantitative analysis, particularly in complex matrices such as those encountered in pharmaceutical and environmental research, precision and accuracy are paramount. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, serve as ideal internal standards for mass spectrometry-based analytical techniques.[1] The near-identical physicochemical properties to their non-deuterated counterparts ensure they co-elute chromatographically and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.[1] this compound, with its seven deuterium atoms, is a prime example of such an indispensable tool.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 84344-05-8 | [3] |

| Molecular Formula | C₇D₇Cl | [3] |

| Molecular Weight | 133.63 g/mol | |

| Systematic Name | 1-Chloro-2-(methyl-d3)benzene-d4 | |

| Synonyms | o-Chlorotoluene-d7, 1-Chloro-2-methylbenzene-d7 | |

| Appearance | Colorless liquid | |

| Boiling Point | ~159 °C (similar to non-deuterated form) | |

| Density | ~1.1 g/cm³ (slightly denser than non-deuterated form) | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., methanol, dichloromethane) | |

| Isotopic Purity | Typically ≥98 atom % D |

Synthesis of this compound: A Representative Protocol

While various methods exist for the synthesis of deuterated aromatic compounds, a common and effective route to this compound involves the Sandmeyer reaction starting from a deuterated precursor. The following protocol is a representative example based on established chemical principles.[4][5]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: the diazotization of deuterated o-toluidine followed by a copper(I) chloride-catalyzed substitution.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.

Part 1: Preparation of Deuterated o-Toluidine Diazonium Chloride

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve o-toluidine-d7 in a 3M solution of hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.

-

Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).[6] This ensures complete diazotization.

Part 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

The organic layer containing this compound will separate from the aqueous layer.

-

Extract the mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield the final product of high purity.

Application as an Internal Standard in GC-MS: A Detailed Workflow

The primary application of this compound is as an internal standard for the quantitative analysis of 2-chlorotoluene and structurally related compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[1][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated standard (this compound) is added to the sample containing the analyte of interest (2-chlorotoluene). The analyte and the internal standard are then co-extracted and analyzed by GC-MS. Since the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a highly accurate measurement that is independent of sample recovery.[2]

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of 2-Chlorotoluene in a Water Matrix

This protocol provides a step-by-step guide for the quantification of 2-chlorotoluene in a water sample using this compound as an internal standard.

1. Preparation of Standards and Reagents

-

Stock Solutions: Prepare individual stock solutions of 2-chlorotoluene and this compound in methanol at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 2-chlorotoluene stock solution into clean water to achieve concentrations ranging from, for example, 1 to 100 µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will result in a final concentration of, for example, 10 µg/L in all samples and calibration standards.

2. Sample Preparation

-

To a 10 mL water sample (or calibration standard), add a precise volume of the internal standard spiking solution to achieve the target concentration (e.g., 10 µg/L).

-

Add 2 mL of a suitable extraction solvent, such as dichloromethane or hexane.

-

Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte and internal standard into the organic phase.

-

Centrifuge the sample to facilitate phase separation.

-

Carefully transfer the organic (bottom) layer to a clean GC vial for analysis.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that may require optimization for your specific instrument and application.[8][9]

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (2-chlorotoluene) | m/z 126 |

| Qualifier Ion (2-chlorotoluene) | m/z 91 |

| Quantifier Ion (this compound) | m/z 133 |

| Qualifier Ion (this compound) | m/z 98 |

4. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of the 2-chlorotoluene quantifier ion to the peak area of the this compound quantifier ion against the concentration of 2-chlorotoluene in the calibration standards.

-

For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 2-chlorotoluene in the unknown samples by interpolating their peak area ratios on the calibration curve.

Role in Drug Development and Metabolic Studies

Deuterated compounds like this compound are valuable tools in drug discovery and development, particularly in understanding the metabolic fate of new chemical entities.[10][11]

Tracing Metabolic Pathways

By introducing a deuterated analog of a drug candidate or a related xenobiotic into a biological system (in vitro or in vivo), researchers can trace the metabolic pathways.[12][13] The deuterium atoms act as a stable isotopic label, allowing for the differentiation of the parent compound and its metabolites from endogenous molecules using mass spectrometry. For instance, if 2-chlorotoluene were a molecule of interest, administering this compound and analyzing biological samples (e.g., urine, plasma, liver microsomes) would enable the identification of deuterated metabolites. This provides crucial information on metabolic "hot spots" within the molecule and the types of metabolic transformations that occur (e.g., hydroxylation, oxidation).

Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is slowed down due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[9] This phenomenon can be strategically employed in drug design to block or slow down undesirable metabolic pathways, potentially improving the pharmacokinetic profile and reducing the formation of toxic metabolites.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts, following standard laboratory safety procedures.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with larger quantities or when heating the substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[4] Due to the potential for H/D exchange with atmospheric moisture, which can compromise isotopic purity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for highly sensitive applications.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for the deuterated compound, the SDS for 2-chlorotoluene should be consulted, with the understanding that the toxicological properties are expected to be very similar.

Conclusion

This compound is a powerful and versatile tool for researchers in analytical chemistry, drug development, and environmental science. Its utility as an internal standard in quantitative mass spectrometry ensures the generation of highly accurate and reliable data. Furthermore, its application in metabolic studies provides invaluable insights into the biotransformation of chlorinated aromatic compounds. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in advancing scientific research.

References

-

Isotope Labeling. Cerno Bioscience. Available from: [Link]

-

Selection Guide on Deuterated Solvents for NMR. Labinsights. Available from: [Link]

-

This compound | CAS#:84344-05-8. Chemsrc.com. Available from: [Link]

-

CCEM500934. Density Pharma. Available from: [Link]

-

2-Aminotoluene. ChemBK. Available from: [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. Available from: [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

-

Cometabolic degradation of chlorinated aromatic compounds. PubMed. Available from: [Link]

-

Sandmeyer reaction (video). Khan Academy. Available from: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

-

Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent. Available from: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

-

method for producing 2,5-diaminotoluene. Justia Patents. Available from: [Link]

-

Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PMC. Available from: [Link]

-

A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. Available from: [Link]

- Process for recovering 4-nitro-2-amino-toluene from its nitration mixture. Google Patents.

-

The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. Available from: [Link]

-

Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. ResearchGate. Available from: [Link]

-

Performance Demonstration of a Modern GC-MS Instrument and Novel BFB tune for Analysis of Volatile Compounds by EPA Method 624.1. Shimadzu. Available from: [Link]

-

Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... ResearchGate. Available from: [Link]

-

Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells. PubMed. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. fiveable.me [fiveable.me]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. labinsights.nl [labinsights.nl]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. byjus.com [byjus.com]

- 8. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Deuterated 2-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the physical properties of deuterated 2-chlorotoluene, a molecule of increasing interest in pharmaceutical research and development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can fine-tune the metabolic stability and pharmacokinetic profile of drug candidates. This document offers a detailed comparison of the physical characteristics of deuterated 2-chlorotoluene (specifically, 2-chlorotoluene-d7) and its non-deuterated counterpart, supported by established experimental methodologies and an exploration of the underlying scientific principles.

The Significance of Deuteration in Modern Drug Discovery

The substitution of hydrogen with deuterium, a process known as deuteration, has emerged as a powerful strategy in drug design. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have a profound impact on a molecule's metabolic fate, a phenomenon known as the Kinetic Isotope Effect (KIE) .[1][2]

Metabolic pathways often involve the enzymatic cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this cleavage can be significantly reduced, thereby slowing down the drug's metabolism.[3][4] This can lead to several therapeutic advantages, including:

-

Improved Pharmacokinetic Profiles: A slower rate of metabolism can result in a longer drug half-life, reduced dosing frequency, and more consistent plasma concentrations.[3]

-

Enhanced Safety and Tolerability: By minimizing the formation of potentially reactive or toxic metabolites, deuteration can lead to a better safety profile.

-

Increased Efficacy: Maintaining therapeutic drug levels for a longer duration can enhance the overall efficacy of the treatment.

2-Chlorotoluene serves as a valuable building block in the synthesis of various pharmaceutical compounds. Understanding the physical properties of its deuterated form is crucial for its effective utilization in the development of next-generation therapeutics.

Comparative Analysis of Physical Properties: 2-Chlorotoluene vs. This compound

The introduction of deuterium atoms into the 2-chlorotoluene molecule results in measurable changes to its physical properties. The following table summarizes the key physical data for both the deuterated and non-deuterated forms.

| Property | 2-Chlorotoluene (C₇H₇Cl) | This compound (C₇D₇Cl) |

| Molecular Weight ( g/mol ) | 126.58 | 133.63[5] |

| Boiling Point (°C) | 159.2[6] | 156.19 (Computed)[5] |

| Melting Point (°C) | -35.1[6] | Not available |

| Density (g/cm³ at 20°C) | 1.083[7] | 1.136 (Computed)[5] |

| Refractive Index (at 20°C) | 1.526[6] | 1.524 (Computed)[5] |

Causality Behind the Differences:

-

Molecular Weight: The most direct consequence of deuteration is the increase in molecular weight, as each deuterium atom is approximately twice as heavy as a protium atom.

-

Boiling Point: Generally, deuterated compounds exhibit slightly lower boiling points than their non-deuterated analogs.[8] This can be attributed to the subtle differences in intermolecular forces (van der Waals forces) arising from the altered vibrational frequencies of the C-D bonds compared to C-H bonds.

-

Density: The increased mass of deuterium packed into a similar molecular volume leads to a higher density for the deuterated compound.[8]

-

Refractive Index: The refractive index is related to the polarizability of the molecule. The slightly lower computed refractive index for the deuterated version may be due to the shorter and stronger C-D bond, which can subtly alter the electron cloud distribution and, consequently, the molecule's interaction with light.

Experimental Protocols for Physical Property Determination

The accurate determination of these physical properties is paramount for quality control, process development, and regulatory submissions. The following section outlines the step-by-step methodologies for key experiments.

Boiling Point Determination (Distillation Method)

This protocol describes the determination of the boiling point of a liquid sample using simple distillation, a reliable method for obtaining the boiling point of a pure substance.[9]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 5-10 mL of the 2-chlorotoluene (or its deuterated analog) into the distilling flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Temperature Reading: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures the thermometer is measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point of the substance.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not at 1 atm (760 mmHg), a correction may be necessary.

Caption: A simplified workflow for boiling point determination via distillation.

Density Measurement

The density of a liquid can be accurately determined by measuring its mass and volume.[10][11][12]

Methodology:

-

Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (a specialized flask for measuring density) on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with the liquid sample (2-chlorotoluene or its deuterated analog), ensuring there are no air bubbles.

-

Mass of Filled Pycnometer: Weigh the filled pycnometer.

-

Volume Determination: The volume of the pycnometer can be determined by filling it with a liquid of known density (e.g., deionized water) and weighing it.

-

Calculation: The density of the sample is calculated using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Refractive Index Measurement

The refractive index is a fundamental physical property that can be measured with high precision using a refractometer.[13][14][15][16][17]

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Ensure the measurement is performed at a constant, known temperature (typically 20°C), as the refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and isotopic purity of deuterated 2-chlorotoluene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture.[18][19][20][21][22] It can be used to confirm the identity and purity of both deuterated and non-deuterated 2-chlorotoluene.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Injection: Inject a small volume of the prepared sample into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase.

-

Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum for each component.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify the components of the sample. For this compound, the mass spectrum will show a molecular ion peak at a higher m/z value compared to the non-deuterated compound, confirming the presence of deuterium.

Caption: A conceptual diagram illustrating the higher activation energy for C-D bond cleavage.

The zero-point energy of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate. This fundamental principle is the cornerstone of utilizing deuterated compounds to enhance the metabolic stability of pharmaceuticals.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of deuterated 2-chlorotoluene, highlighting the key differences from its non-deuterated counterpart. The detailed experimental protocols and the underlying scientific principles offer a solid foundation for researchers and drug development professionals working with this important deuterated building block. A thorough understanding of these properties is essential for the successful design, synthesis, and application of deuterated molecules in the pursuit of safer and more effective medicines.

References

-

2-Chlorotoluene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. (n.d.). Journal of Analytical Toxicology. Retrieved January 19, 2026, from [Link]

-

10.3C: Deuterated Compounds. (2023, May 3). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Determination of Stretching Frequencies by Isotopic Substitution Using Infrared Spectroscopy: An Upper-Level Undergraduate Experiment for an In-Person or Online Laboratory. (2023, May 18). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

-

Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2011, December 21). PubMed. Retrieved January 19, 2026, from [Link]

-

Determining the density of solids and liquids. The Lab Activity. (2024, August 8). YouTube. Retrieved January 19, 2026, from [Link]

-

Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. (2012, January 5). PubMed Central. Retrieved January 19, 2026, from [Link]

-

2-CHLOROTOLUENE CAS N°: 95-49-8. (2000, November 10). OECD SIDS. Retrieved January 19, 2026, from [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018, November 14). PLOS ONE. Retrieved January 19, 2026, from [Link]

- Method for preparing p-chlorotoluene and o-chlorotoluene by chlorination toluene. (n.d.). Google Patents.

-

Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26). MDPI. Retrieved January 19, 2026, from [Link]

-

2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Isotope-edited IR spectroscopy for the study of membrane proteins. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Kinetic isotope effect I Electrophilic aromatic substitution I deuterium exchange reaction. (2012, February 16). YouTube. Retrieved January 19, 2026, from [Link]

-

A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Kinetic Isotope Effects and Their Role in the Study of Electrophilic Aromatic Substitutions. (n.d.). Tennessee Academy of Science. Retrieved January 19, 2026, from [Link]

-

Toluene, o-chloro- and p-chloro-. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

MEASUREMENT OF DENSITY. (n.d.). Retrieved January 19, 2026, from [Link]

-

Aromatic region of 1 H NMR spectra for deuterated benzene solutions of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

How To Calculate Refractive Index In Organic Chemistry? (2025, January 31). YouTube. Retrieved January 19, 2026, from [Link]

-

Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

-

Kinetic isotope effect in nitration of benzene. (2016, March 17). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). PubMed Central. Retrieved January 19, 2026, from [Link]

-

10: Refractive Index. (2025, August 20). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Isotope Effects in Vibrational Spectroscopy. (2023, January 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Refractive Index Theory. (n.d.). Chemistry Online @ UTSC. Retrieved January 19, 2026, from [Link]

-

Vibrational properties of isotopically enriched materials: the case of calcite. (2018, October 3). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. (n.d.). LECO Corporation. Retrieved January 19, 2026, from [Link]

-

Boiling Point and Molecular Weight. (1996, December 12). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Kinetic isotope effect. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

How to Measure the Density of a Liquid. (2016, June 20). YouTube. Retrieved January 19, 2026, from [Link]

-

A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). Journal of Biological Chemistry. Retrieved January 19, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

2-chlorotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. Retrieved January 19, 2026, from [Link]

-

Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016, July 29). University of Illinois. Retrieved January 19, 2026, from [Link]

Sources

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. agilent.com [agilent.com]

- 22. gcms.cz [gcms.cz]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Chlorotoluene-d7 for Advanced Research Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 84344-05-8), a deuterated analogue of 2-chlorotoluene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis, and critical applications, emphasizing the scientific principles that underpin its utility in modern analytical and research workflows.

This compound is a specialized isotopic variant of 2-chlorotoluene where all seven hydrogen atoms have been replaced with deuterium (D), a stable isotope of hydrogen. This isotopic substitution is the source of its unique properties and applications, particularly in analytical chemistry. The systematic name for this compound is 1-Chloro-2-(²H₃)methyl(²H₄)benzene.[1]

The substitution of protium (¹H) with deuterium (²H) results in a significant increase in molecular mass without altering the compound's chemical reactivity in most applications. This characteristic is pivotal for its use as an internal standard and in nuclear magnetic resonance spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84344-05-8 | [1][2][3] |

| Molecular Formula | C₇ClD₇ | [1] |

| Alternate Formula | ClC₆D₄CD₃ | [2] |

| Molecular Weight | ~133.63 g/mol | [1] |

| Monoisotopic Mass | 133.06757 g/mol | [2] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.136 g/cm³ | [1] |

| Boiling Point | 156.19 °C at 760 mmHg | [1] |

| Flash Point | 47.22 °C | [1] |

| Purity | ≥98 atom % D | [2] |

Synthesis Pathway: A Conceptual Overview

The synthesis of this compound is a multi-step process that hinges on the initial availability of a fully deuterated precursor. The most common strategy involves the electrophilic aromatic substitution (chlorination) of toluene-d8.

Causality in Synthesis: The choice of a deuterated starting material (toluene-d8) is the foundational step. The subsequent chlorination must be performed under controlled conditions to favor the formation of the ortho isomer (2-chloro) over other isomers (meta and para). This regioselectivity is typically achieved by using a Lewis acid catalyst, such as iron (Fe) or aluminum chloride (AlCl₃), which polarizes the chlorine molecule, making it a more effective electrophile.[3]

Below is a logical workflow diagram illustrating the synthesis pathway.

Caption: A diagram illustrating the conceptual workflow for the synthesis of this compound.

Key Applications in Scientific Research

The primary utility of this compound stems from its isotopic purity, making it an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, signals from protonated solvents can overwhelm the signals from the analyte of interest. Using a deuterated solvent like this compound mitigates this issue.

-

Expertise & Experience (The "Why"): Deuterium has a different nuclear magnetic moment than protium and resonates at a much different frequency. Consequently, it is "invisible" in a standard ¹H NMR experiment. This results in a clean spectrum where only the signals from the non-deuterated analyte are visible.[3][4]

-

Trustworthiness (Self-Validating System): Modern NMR spectrometers use the deuterium signal from the solvent for field-frequency locking (the "deuterium lock").[3] This process continuously adjusts the magnetic field to compensate for drift, ensuring high spectral resolution and accuracy throughout the experiment.[3][4]

Experimental Protocol: Preparing an NMR Sample with this compound

-

Analyte Preparation: Accurately weigh a precise amount of the analyte to be studied.

-

Dissolution: Dissolve the analyte in a known volume of this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube). Ensure complete dissolution.

-

Transfer: Transfer the solution into a clean, dry NMR tube.

-

Internal Standard (Optional): If quantitative analysis is required, add a known amount of a stable internal standard (e.g., tetramethylsilane, TMS).

-

Spectrometer Setup: Place the sample in the NMR spectrometer. The instrument will automatically detect the deuterium signal from this compound and use it to lock the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The resulting data will be free from solvent interference, allowing for clear analysis of the analyte's proton signals.

Caption: Workflow for preparing and analyzing a sample using this compound in NMR.

Mass Spectrometry (MS) and Environmental Analysis

In quantitative MS, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are crucial for accurate quantification.

-

Expertise & Experience (The "Why"): this compound is an ideal internal standard for the analysis of its non-deuterated counterpart, 2-chlorotoluene, and other related volatile organic compounds (VOCs).[3] It co-elutes with the analyte during chromatography but is easily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise quantification by correcting for variations in sample injection, ionization efficiency, and detector response.

-

Trustworthiness (Self-Validating System): By adding a known concentration of this compound to every sample and calibration standard, a response factor can be calculated. Any loss or variation during sample preparation or analysis will affect both the analyte and the standard equally, ensuring the ratio between them remains constant. This internal validation leads to highly reliable and reproducible quantitative results.[3] This is particularly valuable in environmental testing for detecting pollutants.[3]

Material Science Research

This compound also serves as a solvent for studying the properties of various polymers via NMR spectroscopy.[3][4] The deuteration is critical as it prevents the solvent's signals from obscuring the signals of the polymer, allowing for detailed structural analysis.[4] Furthermore, it can be used as a reference material in NMR studies of supramolecular assemblies, providing a stable and well-defined signal for comparison.[3][4]

Safety and Handling

As a chlorinated aromatic compound, this compound should be handled with appropriate care. It is considered a flammable liquid and may be harmful if inhaled, ingested, or absorbed through the skin.[3] It can cause irritation to the eyes, skin, and respiratory system.[3]

-

Handling: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is more than just a deuterated solvent; it is a precision tool that enables higher standards of accuracy and clarity in advanced scientific research. Its primary applications in NMR and mass spectrometry are rooted in the fundamental principles of isotopic chemistry, providing self-validating systems that enhance the trustworthiness of experimental data. For professionals in drug discovery, environmental science, and materials research, a thorough understanding of this compound's properties and applications is essential for leveraging its full potential in method development and analysis.

References

Sources

Foreword: The Imperative of Isotopic Purity in Modern Research

An In-Depth Technical Guide to the Isotopic Purity of 2-Chlorotoluene-d7

The Significance of this compound in Scientific Applications

This compound (C₇D₇Cl) is the deuterated analogue of 2-chlorotoluene, a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3][4][5] The deuterated form is particularly valuable in quantitative bioanalysis, where it is often used as an internal standard. When added to a biological sample at a known concentration, its near-identical chemical behavior to the unlabeled analyte, combined with its distinct mass, allows for precise correction of variations during sample preparation and instrument analysis.[6] Therefore, verifying its isotopic composition is a non-negotiable prerequisite for its use.

Key Properties:

-

Molecular Formula (Deuterated): C₇D₇Cl[7]

-

Molecular Weight (Deuterated): Approximately 133.63 g/mol [7]

-

Molecular Formula (Unlabeled): C₇H₇Cl[8]

-

Molecular Weight (Unlabeled): Approximately 126.58 g/mol [8][9]

The primary analytical challenge is to quantify the percentage of molecules that are fully deuterated (d7) versus those that are partially (d1-d6) or completely unlabeled (d0).

Core Analytical Techniques: A Dual-Pronged Approach

A comprehensive assessment of isotopic purity relies on a combination of techniques that provide orthogonal, or complementary, information. For this compound, the gold-standard approach pairs Mass Spectrometry (MS) for isotopic distribution with Nuclear Magnetic Resonance (NMR) spectroscopy for positional verification.[1][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Quantitative Workhorse

GC-MS is the cornerstone for determining isotopic enrichment.[10] The gas chromatograph separates the volatile this compound from any potential impurities, while the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the differentiation of isotopologues.

Electron Ionization (EI) is a common technique for volatile compounds like 2-chlorotoluene.[12] In the ion source, molecules are bombarded with electrons, forming a molecular ion (M⁺•). Due to the natural abundance of isotopes—primarily ³⁵Cl and ³⁷Cl (approximately 3:1 ratio)—the mass spectrum of a chlorinated compound exhibits a characteristic pattern.[13] For each isotopologue of 2-Chlorotoluene (d0 through d7), we expect to see a molecular ion peak (M) and a corresponding M+2 peak with roughly one-third the intensity, arising from the ³⁷Cl isotope.

The isotopic purity is calculated by measuring the relative abundances of the ion clusters corresponding to each deuterated species (d0 to d7).

Workflow for Isotopic Purity Determination

Caption: Overall workflow for determining the isotopic purity of this compound.

Objective: To acquire mass spectra for this compound and its isotopologues to calculate isotopic purity.

Materials:

-

This compound sample

-

High-purity hexane (or other suitable volatile solvent)

-

GC-MS system equipped with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in hexane at approximately 1 mg/mL. Create a working solution by diluting the stock solution to ~10 µg/mL.

-

GC Method Configuration:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.

-

-

MS Method Configuration:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-200. This range comfortably covers the unlabeled molecular ion (~126 m/z) and the fully deuterated molecular ion (~133 m/z).

-

-

Data Acquisition: Inject the prepared sample and acquire the data.

-

Data Analysis:

-

Identify the chromatographic peak for 2-chlorotoluene.

-

Extract the mass spectrum across this peak.

-

Identify the ion clusters corresponding to the molecular ions of each isotopologue (d0 to d7). The primary ions to monitor are for the ³⁵Cl species.

-

The isotopic purity is determined by comparing the integrated peak areas of the molecular ions for each isotopologue. A correction for the natural abundance of ¹³C is essential for high accuracy.[14]

Table 1: Expected Molecular Ions (M⁺•) for 2-Chlorotoluene Isotopologues

| Isotopologue | Formula | Exact Mass (³⁵Cl) | Observed m/z |

| d0 | C₇H₇³⁵Cl | 126.0236 | 126 |

| d1 | C₇H₆D³⁵Cl | 127.0299 | 127 |

| d2 | C₇H₅D₂³⁵Cl | 128.0362 | 128 |

| d3 | C₇H₄D₃³⁵Cl | 129.0424 | 129 |

| d4 | C₇H₃D₄³⁵Cl | 130.0487 | 130 |

| d5 | C₇H₂D₅³⁵Cl | 131.0550 | 131 |

| d6 | C₇H₁D₆³⁵Cl | 132.0612 | 132 |

| d7 | C₇D₇³⁵Cl | 133.0675 | 133 |

Note: Masses are approximate for nominal mass spectrometers.

Calculation Steps:

-

Obtain the ion intensity (peak area) for each molecular ion from m/z 126 to 133.

-

Sum the intensities of all isotopologues to get the total intensity.

-

Calculate the relative abundance of the desired d7 species.

Isotopic Purity (%) = (Intensity of d7 ion / Total Intensity of all ions) x 100

For a more precise calculation, a correction for natural ¹³C abundance must be applied, as the M+1 peak of a d6 species will overlap with the M peak of the d7 species.[14][15] This can be done using established algorithms or specialized software.[16][17]

Conceptual Diagram of Mass Spectrum Isotopologue Cluster

Caption: Simplified representation of a mass spectrum showing the dominant d7 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Confirmatory Tool

While MS confirms the overall degree of deuteration, NMR spectroscopy provides definitive evidence about the location of the deuterium atoms.[1][11] It validates that deuteration has occurred at all expected positions (four on the aromatic ring and three on the methyl group) and has not been scrambled during synthesis.

-

¹H NMR (Proton NMR): In a fully deuterated (d7) sample, the proton signals corresponding to the aromatic and methyl hydrogens should be absent or significantly diminished to the level of isotopic impurity.[11] Comparing the ¹H NMR spectrum of the deuterated sample to an unlabeled 2-chlorotoluene standard provides a direct, visual confirmation of deuterium incorporation.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound should show signals corresponding to the chemical environments of the deuterium atoms on the aromatic ring and the methyl group, confirming their presence at the correct positions.[18][19]

Objective: To confirm the positions of deuterium incorporation in this compound.

Materials:

-

This compound sample

-

Unlabeled 2-Chlorotoluene standard (for comparison)

-

High-purity NMR solvent that does not contain signals in the regions of interest (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube. Prepare a separate tube with the unlabeled standard for reference.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the aromatic region (~7.0-7.4 ppm) and the methyl region (~2.4 ppm).

-

The absence or severe attenuation of signals in these regions in the d7 sample compared to the standard indicates high levels of deuteration.

-

-

²H NMR Acquisition:

-

Tune the spectrometer to the deuterium frequency.

-

Acquire a ²H NMR spectrum. This may require a longer acquisition time than ¹H NMR due to the lower sensitivity of the deuterium nucleus.

-

Observe the signals in the aromatic and methyl regions to confirm deuterium presence.

-

Self-Validating Systems and Trustworthiness

The strength of this dual-pronged approach lies in its self-validating nature. The quantitative distribution from GC-MS should logically align with the qualitative and positional information from NMR. For example, if GC-MS indicates 99% isotopic purity, the ¹H NMR spectrum should show only trace signals for protons, and the ²H NMR should show strong deuterium signals. A discrepancy between these techniques would immediately flag a potential issue, such as an unexpected isotopic scrambling or the presence of an impurity, prompting further investigation. This cross-validation is critical for ensuring the trustworthiness of the final purity assessment.[1]

Conclusion

The determination of isotopic purity for compounds like this compound is a multi-faceted analytical challenge that demands rigor, precision, and a deep understanding of the underlying chemical principles. By synergistically employing GC-MS for quantitative distribution and NMR for positional verification, researchers can establish a high degree of confidence in the quality of their deuterated standard. This robust, self-validating methodology ensures that subsequent experiments, whether in drug metabolism, pharmacokinetics, or environmental monitoring, are built on a foundation of unimpeachable analytical data.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass.

- Meija, J.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy.

- Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters.

- Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Semantic Scholar.

- BenchChem. (2025).

- McLafferty, F. W. (1959). Mass Spectrometric Analysis.

- ChemicalBook. This compound 84344-05-8 wiki.

- Al-Amri, M. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs.

- National Library of Medicine. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy.

- BenchChem. (2025). A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. BenchChem.

- González-Antuña, A., et al. (2019). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

- Guidechem. (2023). 2-Chlorotoluene 95-49-8 wiki.

- Almac Group.

- CymitQuimica. This compound.

- Chemistry LibreTexts. (2023).

- Smolecule. Buy this compound | 84344-05-8.

- ChemicalBook. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Chlorotoluene (CAS 95-49-8)

- ResearchGate. (2021).

- PubChem. 2-Chlorotoluene.

- Almac Group.

- Sigma-Aldrich. 2-Chlorotoluene 99%.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 84344-05-8 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chlorotoluene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chlorotoluene 99 95-49-8 [sigmaaldrich.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. almacgroup.com [almacgroup.com]

- 15. almacgroup.com [almacgroup.com]

- 16. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Chlorotoluene-d7 in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-Chlorotoluene-d7 (Perdeuterated 2-Chlorotoluene), a critical isotopically labeled compound used in advanced chemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive understanding of its solvent compatibility.

Introduction: The Role and Relevance of this compound

This compound (CAS No: 84344-05-8) is the deuterated analogue of 2-Chlorotoluene, where all seven hydrogen atoms have been replaced with deuterium isotopes.[1][2] Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a high-purity solvent.[3] The substitution of protons (¹H) with deuterium (²H) minimizes solvent interference in ¹H NMR spectra, providing a clear window for the analysis of the solute's structure and dynamics.[3][4][5] Understanding its solubility is paramount for its effective use as an NMR solvent, a reaction medium, or a reference standard in material science and environmental studies.[3][6]

This guide elucidates the principles governing its dissolution, presents its expected solubility profile across a range of common organic solvents, and provides a robust protocol for its experimental determination.

Theoretical Underpinnings of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility behavior, asserting that substances with similar polarities are more likely to be miscible.[7][8]

This compound is a relatively non-polar molecule. Its structure consists of a benzene ring, which is non-polar, substituted with a methyl group and a chlorine atom. The C-Cl bond introduces a dipole moment, lending the molecule a slight polarity. However, its overall character is dominated by non-polar attributes. Therefore, its solubility is primarily governed by:

-

Van der Waals Forces (London Dispersion Forces): These are the primary attractive forces between the non-polar aromatic ring and methyl group of this compound and non-polar solvent molecules like benzene, toluene, or hexane.

-

Dipole-Dipole Interactions: The weak dipole arising from the C-Cl bond can interact with other polar molecules, contributing to its solubility in moderately polar solvents like acetone or ethyl acetate.

The Isotope Effect: Does Deuteration Impact Solubility?

The substitution of hydrogen with deuterium is a subtle structural change that can, in theory, alter a compound's physicochemical properties, including solubility.[9] This is known as a secondary or equilibrium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in molecular volume, polarizability, and the strength of intermolecular interactions.[10]

However, for dissolution in organic solvents where the primary interactions are not hydrogen bonding, the effect of deuteration on solubility is generally considered negligible.[11] It is safe to assume that the solubility profile of this compound is nearly identical to its non-deuterated counterpart, 2-Chlorotoluene.[11] Any minor differences are often outweighed by other factors like solvent purity, especially the presence of water.[11]

Caption: Intermolecular forces governing solubility.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a highly reliable profile can be constructed based on the known properties of 2-Chlorotoluene. As a colorless liquid with a density of approximately 1.08 g/mL, it is readily miscible with most common organic solvents but only slightly soluble in water.[3][12][13]

The following table summarizes the expected solubility. "Miscible" indicates solubility in all proportions.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Primary Interaction |

| Non-Polar Aromatic | Benzene, Toluene | Miscible | Van der Waals |

| Non-Polar Aliphatic | n-Heptane, Hexane, Cyclohexane | Miscible | Van der Waals |

| Halogenated | Chloroform (non-deuterated), Carbon Tetrachloride, Dichloromethane | Miscible | Van der Waals, Dipole-Dipole |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Van der Waals, Dipole-Dipole |

| Ketones | Acetone, 2-Butanone | Miscible | Van der Waals, Dipole-Dipole |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Van der Waals, Dipole-Dipole |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble/Miscible | Van der Waals, Dipole-Dipole |

| Aqueous | Water | Slightly Soluble | Dipole-Dipole |

Note: This data is primarily extrapolated from the non-deuterated analogue, 2-Chlorotoluene.[3][12][14] Experimental verification is recommended for applications requiring high precision.

Experimental Protocol for Solubility Determination

This section provides a self-validating, step-by-step methodology for qualitatively and semi-quantitatively assessing the solubility of this compound in a laboratory setting. The causality behind each step is explained to ensure scientific integrity.

Pillar of Trustworthiness: Self-Validation

This protocol is self-validating because it relies on direct, repeatable observation. By using a consistent, measured approach (e.g., fixed volumes and masses, stepwise additions), the results can be reliably reproduced. The inclusion of a control (a solvent in which the compound is known to be miscible) further validates the technique.

Safety Precautions

-

Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[15][16] 2-Chlorotoluene is a flammable liquid and may be harmful if inhaled or swallowed.[15][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (high-purity grade)

-

Small, dry test tubes or vials (e.g., 13x100 mm)

-

Calibrated pipettes or micropipettes

-

Analytical balance

-

Vortex mixer

Experimental Workflow

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy 2-Chlorotoluene | 95-49-8 [smolecule.com]

- 4. myuchem.com [myuchem.com]

- 5. synmr.in [synmr.in]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. guidechem.com [guidechem.com]

- 13. guidechem.com [guidechem.com]

- 14. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

2-Chlorotoluene-d7 applications in scientific research

An In-Depth Technical Guide to the Scientific Applications of 2-Chlorotoluene-d7

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary application of this compound in scientific research. Designed for researchers, analytical chemists, and professionals in environmental science and drug development, this document details the core principles, methodologies, and practical considerations for using this stable isotope-labeled compound. The guide focuses on its role as an internal standard in quantitative analysis by isotope dilution mass spectrometry, particularly for the environmental monitoring of its non-labeled analogue, 2-chlorotoluene. While direct applications in drug metabolism or reaction mechanism studies are not widely documented, the principles outlined herein are foundational for a broad range of quantitative analytical challenges.

Introduction: The Profile of this compound

This compound is a deuterated form of 2-chlorotoluene, a volatile organic compound (VOC) used as a solvent and an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] In this compound, all seven hydrogen atoms—four on the aromatic ring and three on the methyl group—have been replaced by their stable, heavy isotope, deuterium (²H or D).

Chemical and Physical Properties:

-

Chemical Formula: C₇ClD₇[3]

-

Molecular Weight: Approximately 133.63 g/mol [4]

-

Structure:

Figure 1. Structure of this compound

The key to its utility lies in its chemical identity. It is chemically and physically almost identical to the non-labeled ("light") 2-chlorotoluene. It exhibits nearly the same polarity, boiling point, and chromatographic retention time.[5] However, its increased mass makes it easily distinguishable by a mass spectrometer. This unique combination of properties makes it an ideal internal standard for precise and accurate quantification using the isotope dilution method.[6]

Core Application: Isotope Dilution Mass Spectrometry

The gold standard for quantitative analysis in complex matrices is isotope dilution mass spectrometry (IDMS).[6] this compound is perfectly suited for this technique when measuring its non-deuterated counterpart.

The Principle of Isotope Dilution

Isotope dilution is a method of internal standardization that corrects for analyte loss during sample preparation and variability in instrument response.[6] The process involves adding a known quantity of the isotopically labeled standard (this compound) to a sample before any extraction or workup steps. The "light" analyte (2-chlorotoluene) and the "heavy" standard behave identically through extraction, concentration, and injection into the gas chromatograph (GC).[7] Any loss of the target analyte is mirrored by an identical fractional loss of the internal standard.

The mass spectrometer (MS) detector differentiates between the two compounds based on their mass-to-charge ratio (m/z). Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[5] This ratio remains constant regardless of sample loss, leading to exceptionally high accuracy and precision.[6]

Application in Environmental Monitoring

2-chlorotoluene is an environmental contaminant monitored in water and soil.[8] Regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for VOCs, rely on GC-MS for sensitive and selective detection. The use of a deuterated internal standard like this compound is a key component of high-quality environmental analysis methods.

Representative Protocol: VOCs in Water by Purge-and-Trap GC-MS

This protocol is a representative methodology based on established EPA methods for volatile organic analysis.

1. Preparation of Standards:

-

Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Prepare calibration standards by adding known amounts of non-labeled 2-chlorotoluene to analyte-free water, covering the expected concentration range of the samples (e.g., 0.5 to 50 µg/L).

2. Sample Spiking and Preparation:

-